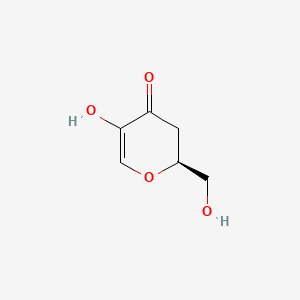
ascopyrone P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascopyrone P is a 4-pyranone with a 2,3-double bond carrying a hydroxy group at position 3 and a hydroxymethyl group at position 6. It is a deoxyketohexose and an anhydrohexose. It is a conjugate acid of an ascopyrone P(1-).
科学的研究の応用
Antimicrobial Efficacy
Ascopyrone P (APP), a secondary metabolite formed by fungi, shows antimicrobial efficacy against a broad range of bacteria, including both Gram-positive and Gram-negative types. This efficacy is observed at a level of 2000 mg l−1, but it does not significantly impact yeasts or molds. The potential application of APP is in food preservation, particularly for controlling bacterial growth in raw and cooked foods. Effective dosage levels for food preservation range between 500–4000 mg kg−1, depending on the type of food. The efficacy, organoleptic properties, and safety aspects of APP in food still require assessment (Thomas et al., 2002).
Effectiveness as a Food Preservative
In a study examining the effectiveness of APP as a food preservative, it was found that APP at a concentration of 2000 mg kg-1 prevented various bacteria from reaching significant growth levels in chilled chicken soup for more than 60 days. However, its effectiveness varied in different food types, with reduced efficacy in chilled cooked meat systems and ineffectiveness in raw meat. Notably, APP was less effective against Listeria monocytogenes and showed no activity against yeasts like Saccharomyces cerevisiae. The study highlighted that a minimum of 2000 mg kg-1 APP is necessary for antibacterial efficacy in food, though this might be complemented by low-temperature storage (Thomas et al., 2004).
Chemical Synthesis and Production
Research has also focused on the chemical synthesis of APP. A study demonstrated the synthesis of APP from 1,5-anhydro-D-fructose in a three-step process with an overall yield of 36%. This synthesis approach provides a basis for the efficient production of APP (Andreassen & Lundt, 2006). Another study described the synthesis of APP in eight steps from D-glucose, highlighting the chemical pathways to generate APP from basic sugar compounds (Andersen, Jensen, & Yu, 2002).
Antioxidative Properties
APP derived from heat treatment exhibits significant radical-scavenger activity, which is substantially stronger than 1,5-anhydro-D-fructose. This property points to its potential use in prolonging the antioxidative action of food preparations containing 1,5-anhydro-D-fructose. Efficient production of APP can be achieved through heat treatment, and it has been produced in foods like truffles and red seaweed Gracilaria verrucosa during cooking processes (Yoshinaga et al., 2005).
Antibrowning Effects in Agricultural Products
APP has demonstrated antibrowning effects comparable to kojic acid in various agricultural products such as apples, pears, potatoes, lettuce, and different types of green tea. This efficacy, in a concentration range of 300 to 500 ppm, is due to its inhibition of plant polyphenol oxidase and its ability to decolor quinones. These properties make APP a potential antibrowning agent for use in the food industry (Yuan et al., 2005).
特性
CAS番号 |
68732-99-0 |
|---|---|
製品名 |
ascopyrone P |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
(2S)-5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/t4-/m0/s1 |
InChIキー |
ZXCYXCIWKAILMP-BYPYZUCNSA-N |
異性体SMILES |
C1[C@H](OC=C(C1=O)O)CO |
SMILES |
C1C(OC=C(C1=O)O)CO |
正規SMILES |
C1C(OC=C(C1=O)O)CO |
同義語 |
ascopyrone P |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



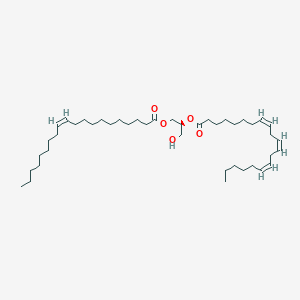
![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
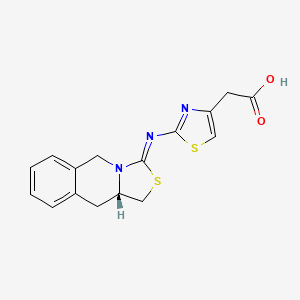
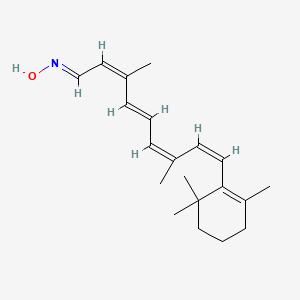
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241907.png)
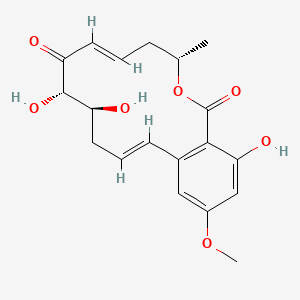
![4-Methyl-1-{2-[1-(toluene-3-sulfonyl)-pyrrolidin-2-yl]-ethyl}-piperidine](/img/structure/B1241911.png)
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)


![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)

![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)